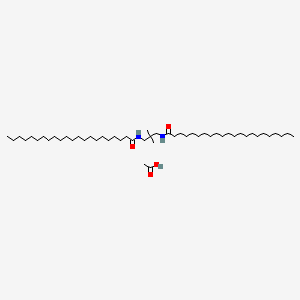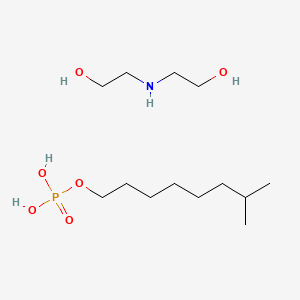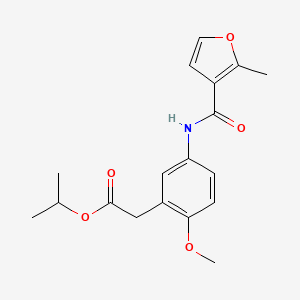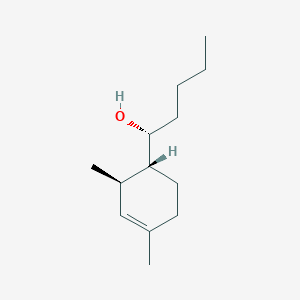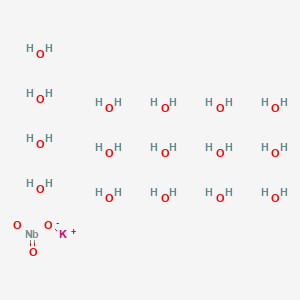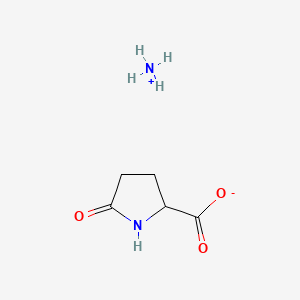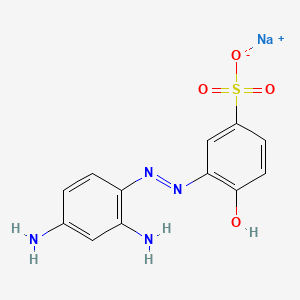
Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate is a synthetic azo compound. It is characterized by its vibrant color and is commonly used as a dye. The compound is known for its stability and solubility in water, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-diaminophenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulphonic acid under alkaline conditions to form the final azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Products can include sulphones and other oxidized derivatives.
Reduction: The primary products are aromatic amines.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in color or other properties. In biological systems, the compound can bind to specific proteins or nucleic acids, altering their function or structure.
Comparison with Similar Compounds
Similar Compounds
Chlorazol Black: Another azo dye with similar staining properties.
Methyl Orange: A well-known pH indicator with a similar azo structure.
Prontosil: An early antibacterial drug with an azo group.
Uniqueness
Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and stability under various conditions make it particularly valuable in industrial applications.
Properties
CAS No. |
6054-80-4 |
|---|---|
Molecular Formula |
C12H11N4NaO4S |
Molecular Weight |
330.30 g/mol |
IUPAC Name |
sodium;3-[(2,4-diaminophenyl)diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C12H12N4O4S.Na/c13-7-1-3-10(9(14)5-7)15-16-11-6-8(21(18,19)20)2-4-12(11)17;/h1-6,17H,13-14H2,(H,18,19,20);/q;+1/p-1 |
InChI Key |
UIDYZUQMPXFGED-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


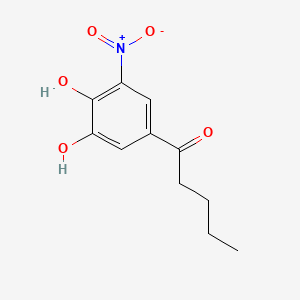



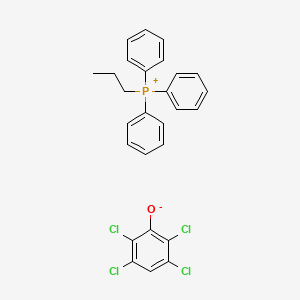
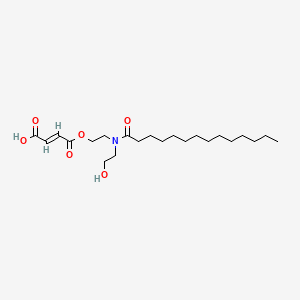
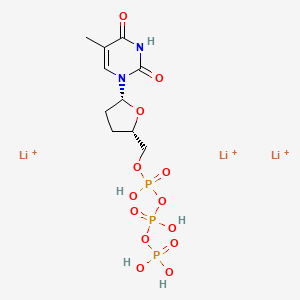
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
